molecular formula C7H12N3PS B13087797 Benzyl thiophosphoramide

Benzyl thiophosphoramide

Cat. No.: B13087797
M. Wt: 201.23 g/mol
InChI Key: JIKPVFYGFWGXPD-UHFFFAOYSA-N
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Description

Benzyl thiophosphoramide is an organophosphorus compound that contains a benzyl group attached to a thiophosphoramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl thiophosphoramide can be synthesized through the reaction of benzyl chloride with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can yield thiols and phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Benzyl sulfoxide and benzyl sulfone.

    Reduction: Benzyl thiol and benzyl phosphine.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl thiophosphoramide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and peptides.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form DNA cross-links.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl thiophosphoramide involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the formation of cross-links in DNA, inhibiting replication and transcription processes, which is particularly relevant in its potential anticancer activity. The compound targets guanine bases in DNA, forming adducts that disrupt the double helix structure and induce apoptosis in cancer cells .

Comparison with Similar Compounds

    Thiophosphoryl Chloride: Used as a precursor in the synthesis of benzyl thiophosphoramide.

    Benzyl Chloride: Another precursor in the synthesis process.

    ThioTEPA: A related compound with similar DNA cross-linking properties.

Uniqueness: this compound is unique due to its specific combination of a benzyl group and a thiophosphoramide moiety, which imparts distinct chemical reactivity and potential biological activity. Unlike other thiophosphoramide derivatives, this compound offers a balance of stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H12N3PS

Molecular Weight

201.23 g/mol

IUPAC Name

N-diaminophosphinothioyl-1-phenylmethanamine

InChI

InChI=1S/C7H12N3PS/c8-11(9,12)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,8,9,10,12)

InChI Key

JIKPVFYGFWGXPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNP(=S)(N)N

Origin of Product

United States

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